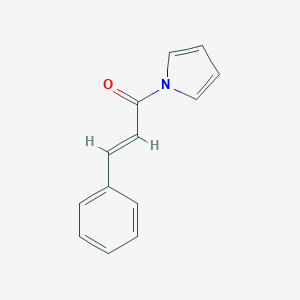

1-Cinnamoylpyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cinnamoylpyrrole is an alkaloid isolated from Piper nigrum . It is used for reference standards, pharmacological research, and as an inhibitor .

Synthesis Analysis

The first biosynthesis of cinnamylamine was achieved using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy . Pyrrole synthesis involves reactions such as the Paal-Knorr pyrrole condensation and the use of catalysts like iron (III) chloride .Molecular Structure Analysis

The molecular formula of 1-Cinnamoylpyrrole is C13H11NO . Its molecular weight is 197.2 g/mol .Physical And Chemical Properties Analysis

1-Cinnamoylpyrrole is a powder and its melting point is between 101-105℃ . It can be dissolved in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Treatment of Ischemic Stroke

1-Cinnamoylpyrrole-derived alkaloids from the genus Piper have shown promise as agents for ischemic stroke . These alkaloids have been found to have antineuroinflammatory and antioxidative stress effects . The research aimed to explore these effects and their mechanism on ischemic stroke .

Neuroinflammation and Oxidative Stress

The cinnamoylpyrrole-derived alkaloids significantly affected neuroinflammation and oxidative stress . The representative compound not only inhibited neuroinflammation and oxidative stress induced by Lipopolysaccharide (LPS) or Oxygen‒glucose deprivation/reperfusion (OGD/R) insult, but also alleviated cerebral ischemic injury induced by transient middle cerebral artery occlusion (tMCAO) .

Targeting eEF1A1

The fundamental mechanism of 1-Cinnamoylpyrrole’s effect involves targeting eEF1A1 . This promotes antineuroinflammatory and antioxidative stress activities via the NF-κB and NRF2 signaling pathways . The therapeutic impact of 1-Cinnamoylpyrrole on cerebral ischemic injury might rely on its ability to target eEF1A1, leading to antineuroinflammatory and antioxidative stress effects .

4. Potential Therapeutic Agent for Ischemic Stroke The novel discovery highlights eEF1A1 as a potential target for ischemic stroke treatment and shows that 1-Cinnamoylpyrrole, as a lead compound that targets eEF1A1, may be a promising therapeutic agent for ischemic stroke .

Safety And Hazards

properties

IUPAC Name |

(E)-3-phenyl-1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBNIVZHWCOPZ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cinnamoylpyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)